molecular formula C12H18BNO3 B1439956 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol CAS No. 877149-81-0

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol

Cat. No.: B1439956
CAS No.: 877149-81-0
M. Wt: 235.09 g/mol
InChI Key: MMZYOXJIDQOQJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic data of similar compounds are also available .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index n20/D of 1.396 (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research applications of (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol primarily revolve around its role as an intermediate in the synthesis of complex molecules. This compound is used in the synthesis of boric acid ester intermediates with benzene rings, demonstrating its utility in creating structures with potential applications in materials science and organic chemistry. The synthesis processes involve multi-step reactions, including substitution reactions, and the structural confirmation is achieved through various spectroscopic methods such as FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses, further supported by density functional theory (DFT) to compare molecular structures and investigate physicochemical properties (Huang et al., 2021).

Catalytic and Enantioselective Applications

This compound is also pivotal in catalytic and enantioselective processes, particularly in the preparation of specific chiral amines. The catalytic enantioselective borane reduction of benzyl oximes to produce (S)-1-pyridin-3-yl-ethylamine bis hydrochloride is one such application. This showcases the compound's importance in asymmetric synthesis, which is crucial for the pharmaceutical industry in creating substances with high purity and specific optical activity (Huang, Ortiz-Marciales, Hughes, 2010).

Building Blocks for Combinatorial Chemistry

Moreover, this compound serves as a new unexpected bifunctional building block for combinatorial chemistry, offering avenues for the synthesis of novel compounds with potential therapeutic or material applications. Its structural and electronic properties, such as the orientation of the dioxaborolane ring and the bond angles of the BO2 group, impact its reactivity and stability, making it a versatile tool in the creation of diverse chemical libraries (Sopková-de Oliveira Santos et al., 2003).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of this compound are utilized in the synthesis of semiconducting polymers and deeply colored polymers. These applications highlight the compound's role in developing advanced materials with specific optical, electronic, or structural properties, which could be crucial for electronic devices, photovoltaics, and other technological applications (Kawashima et al., 2013; Welterlich, Charov, Tieke, 2012).

Safety and Hazards

The safety and hazards associated with similar compounds include being highly flammable and generating flammable gases when in contact with water .

Properties

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-9(8-15)6-14-7-10/h5-7,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZYOXJIDQOQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676786
Record name [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877149-81-0
Record name [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Pd/c (100 mg) was flushed with argon in a flask, and ethanol was carefully added. 5(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-3-carbaldehyde (100 mg, 0.429 mmol) and dimethylamine (429 μL, 0.858 mmol) were added and the mixture stirred for 3 hrs under hydrogen. The reaction mixture was filtered through celite and the filterate was concentrated to afford an orang solid (81 mg, 80%). 1H NMR (300 MHz, CDCl3): δ 8.85 (d, 1H), 8.63 (d, 1H), 8.10 (d, 1M), 2.25 (s, 2H), 1.36 (s, 12H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
429 μL
Type
reactant
Reaction Step One
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol

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